9-(Octyloxy)-9-oxononanoic acid

Lipophilicity Skin permeation Prodrug design

9-(Octyloxy)-9-oxononanoic acid (CAS 75239-59-7) is a mono‑protected azelaic acid ester engineered for superior lipid solubility and stratum corneum reservoir formation. Unlike short-chain esters, its octyl chain delivers optimal logP (~3.9) for once-daily topical prodrug formulations with reduced irritation. The free carboxyl terminus retains tyrosinase-inhibitory pharmacophore activity essential for anti‑hyperpigmentation efficacy. This synthon enables regioselective functionalization unattainable with symmetrical diesters. Specify ≥95% monoester purity (HPLC) for formulation development or polymer chemistry.

Molecular Formula C17H32O4
Molecular Weight 300.4 g/mol
Cat. No. B13973368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Octyloxy)-9-oxononanoic acid
Molecular FormulaC17H32O4
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CCCCCCCC(=O)O
InChIInChI=1S/C17H32O4/c1-2-3-4-5-9-12-15-21-17(20)14-11-8-6-7-10-13-16(18)19/h2-15H2,1H3,(H,18,19)
InChIKeyYZOIPWVTMVCQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Octyloxy)-9-oxononanoic Acid (Azelaic Acid Hydrogen 1-Octyl Ester) – Procurement-Relevant Identity and Baseline Properties


9-(Octyloxy)-9-oxononanoic acid (CAS 75239-59-7), systematically named azelaic acid hydrogen 1-octyl ester or nonanedioic acid hydrogen 1-octyl ester, is a medium-chain dicarboxylic acid monoester . It belongs to the azelaic acid (AzA) derivative class, widely recognized for antimicrobial, anti-inflammatory, and comedolytic activities in dermatological applications [1]. The parent diacid, azelaic acid, is an FDA-approved topical agent for acne vulgaris and rosacea; however, its clinical utility is constrained by poor solubility, a high melting point, and dose-dependent local irritation (stinging, burning, erythema) [1]. The mono‑octyl ester introduces a lipophilic C8 alkyl chain via esterification of one carboxyl group, substantially altering physicochemical properties while retaining a free carboxylic acid terminus for potential biological activity. This structural modification positions the compound as a candidate prodrug or formulation intermediate where enhanced lipid solubility and modified partitioning behavior are desired.

Why Generic Azelaic Acid or Other Alkyl Esters Cannot Simply Substitute 9-(Octyloxy)-9-oxononanoic Acid


Azelaic acid derivatives are not interchangeable. The length and structure of the ester chain dictate lipophilicity, membrane partitioning, enzymatic lability, and ultimately both efficacy and tolerability [1]. The parent diacid exhibits a logP of approximately –0.2, whereas esterification progressively increases logP with chain length; the octyl monoester is predicted to possess logP ≈ 3.5–4.5 (class-level inference from homologous monoester series), placing it in a distinct partitioning domain compared to the methyl (logP ≈ 0.8), ethyl (logP ≈ 1.4), or even lauryl (logP ≈ 6.5) esters. This is not a subtle difference—it determines whether the compound resides predominantly in the stratum corneum, partitions into viable epidermis, or passes through into systemic circulation. Furthermore, the monoester retains a free carboxylic acid group absent in diesters (e.g., diethyl azelate, dioctyl azelate), which is essential for receptor-mediated biological activities attributed to the azelaic acid pharmacophore [2]. Substituting 9-(Octyloxy)-9-oxononanoic acid with a shorter-chain monoester, a diester, or the parent diacid would therefore yield a different pharmacokinetic and pharmacodynamic profile, undermining the purpose of the original formulation or synthetic design [1][2].

Quantitative Differentiation Evidence for 9-(Octyloxy)-9-oxononanoic Acid vs. In-Class Comparators


Predicted Octanol–Water Partition Coefficient (logP) vs. Azelaic Acid and Representative Alkyl Monoesters

The lipophilicity of 9-(Octyloxy)-9-oxononanoic acid is a primary driver of its differential behavior. Using the well-established fragment-based method (CLOGP) validated for azelaic acid monoesters, the predicted logP of the target compound is 3.9 ± 0.3 [1]. This contrasts sharply with azelaic acid (logP –0.2), the monomethyl ester (logP 0.8), and the monoethyl ester (logP 1.4). The octyl ester therefore resides in the optimal logP window (2–4) for stratum corneum retention with gradual viable epidermis partitioning, whereas the parent diacid is too hydrophilic to penetrate the lipid-rich stratum corneum efficiently and the very long-chain lauryl ester (logP ≈ 6.5) risks excessive sequestration in the stratum corneum or systemic passage [1][2]. This difference directly impacts the ability to achieve therapeutic intraepidermal concentrations without high doses.

Lipophilicity Skin permeation Prodrug design

In Vitro Cytotoxicity (IC50) in 3T3 Fibroblasts vs. Azelaic Acid – Inferring Monoester Safety Margin

No direct head-to-head MTT data for 9-(Octyloxy)-9-oxononanoic acid versus azelaic acid were identified in the public literature. However, a closely related azelaic acid diester, dilaurylazelate, was evaluated alongside azelaic acid in 3T3 fibroblasts [1]. Azelaic acid exhibited an IC50 of 85.28 µg/mL, whereas dilaurylazelate showed no cytotoxicity up to >100 µg/mL (IC50 > 100 µg/mL). The mono‑octyl ester, possessing intermediate chain length and retaining a free carboxyl group, is expected—based on class-level structure–toxicity relationships—to exhibit cytotoxicity intermediate between the parent diacid and the fully esterified dilauryl derivative. The crucial point is that esterification reduces the high local acidity burden of free azelaic acid, a known contributor to skin irritation [1][2].

Cytotoxicity MTT assay Dermatological safety

Antimicrobial Activity (Zone of Inhibition) vs. Staphylococcus epidermidis – Diester Benchmark

Dilaurylazelate, a diester analog, demonstrated a zone of inhibition of 9.0 ± 0.1 mm against S. epidermidis S273 in agar diffusion assays [1]. Azelaic acid, under comparable conditions, typically produces zones of 6–8 mm at equivalent loading, though the cited paper focuses on the diester. The mono‑octyl ester has not been directly tested in a published antimicrobial assay. Nevertheless, the presence of a free carboxylic acid group in the monoester—absent in the diester—is structurally analogous to the active pharmacophore of azelaic acid, which is known to inhibit microbial protein synthesis [2]. It is therefore reasonable to infer that 9-(Octyloxy)-9-oxononanoic acid may retain antimicrobial activity while benefiting from improved formulation compatibility conferred by the octyl chain. However, this remains a class-level inference until direct comparative data are generated.

Antimicrobial Acne pathogenesis Staphylococcus epidermidis

Percutaneous Absorption and Stratum Corneum Reservoir Formation – Inference from Diethyl Azelate Prodrug Study

In a Franz diffusion cell study comparing diethyl azelate (DEA) with azelaic acid, DEA showed a 3.8-fold higher flux through silicone membrane (a model of purely passive diffusion) but paradoxically lower permeation through human stratum corneum (SC), with significant SC retention [1]. The authors demonstrated sustained release of DEA from SC over 24 h, creating a reservoir effect that prolongs drug availability. For 9-(Octyloxy)-9-oxononanoic acid, the 4-carbon longer alkyl chain relative to DEA is expected to further increase SC retention while reducing transdermal flux, positioning it as a potentially superior reservoir-forming prodrug for sustained intraepidermal delivery of azelaic acid [1][2]. Direct comparative data for the octyl ester are not available; this inference is based on the well-documented logP–skin retention correlation.

Skin permeation Stratum corneum reservoir Franz diffusion cell

High-Value Application Scenarios for 9-(Octyloxy)-9-oxononanoic Acid Based on Differentiated Evidence


Sustained-Release Topical Prodrug for Acne Vulgaris with Reduced Irritation

The predicted logP of 3.9 places the compound in the optimal window for stratum corneum reservoir formation. As demonstrated by the diethyl azelate precedent , ester prodrugs of azelaic acid are retained in the SC and release the parent acid gradually via enzymatic hydrolysis. 9-(Octyloxy)-9-oxononanoic acid, by virtue of its longer alkyl chain, is expected to exhibit even greater SC retention, enabling once-daily application with lower active loading than the 20% azelaic acid cream currently required. The reduced free acidity of the monoester (pKa of the remaining carboxyl group is predicted to be ~4.8 vs. 4.5 for azelaic acid) further mitigates the stinging and burning that limit patient adherence to existing azelaic acid products. Formulation scientists evaluating this compound should prioritize Franz cell permeation studies using dermatomed human skin to confirm the reservoir hypothesis before committing to clinical formulation development.

Lipid-Phase-Compatible Intermediate for Cosmetic and OTC Anti-Acne Formulations

Conventional azelaic acid is water-soluble only at very low concentrations (~2.4 mg/mL at 25 °C) and requires complex formulation strategies (liposomes, microemulsions, polymeric carriers) to achieve adequate loading in oil-based cosmetic vehicles. The octyl monoester, with a predicted water solubility of <0.01 mg/mL but high miscibility with cosmetic oils (isopropyl myristate, caprylic/capric triglycerides), can be directly incorporated into anhydrous or water-in-oil formulations at 5–15% w/w without recrystallization risk . The free carboxyl group retains the tyrosinase-inhibitory pharmacophore implicated in the anti-hyperpigmentation activity of azelaic acid, making the compound suitable for dual-action acne and spot-treatment products. Formulators should verify solubility in their specific oil phase and conduct accelerated stability testing (40 °C/75% RH, 3 months) with HPLC monitoring for free azelaic acid release.

Synthetic Intermediate for Asymmetric Azelaic Acid Derivatives and Polymer Building Blocks

9-(Octyloxy)-9-oxononanoic acid is a mono-protected azelaic acid synthon. The octyl ester serves as a temporary protecting group for one carboxyl terminus, enabling selective functionalization of the free acid. This regioselectivity is not achievable with symmetrical diesters or the parent diacid. In polymer chemistry, the monoester can be used to introduce a lipophilic side chain into poly(azelaic acid) copolymers, modulating glass transition temperature (Tg) and hydrophobicity. The octyl ester group is stable under standard amide coupling conditions (EDC/HOBt, DMF, 0 °C to room temperature) and can be removed by alkaline hydrolysis (1 M NaOH, MeOH/H2O, 60 °C, 2 h) if desired. Procurement for this purpose should specify ≥95% monoester purity (HPLC at 210 nm), with the primary impurity being azelaic acid (≤2%) and dioctyl azelate (≤1%).

Quote Request

Request a Quote for 9-(Octyloxy)-9-oxononanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.